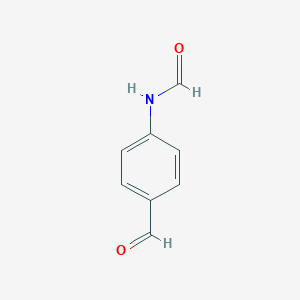
N-(4-Formylphenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Formylphenyl)formamide, also known as 4-Formyl-N-phenylbenzamide or 4-FPBA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)formamide is not well understood. However, it is believed that this compound interacts with proteins and enzymes through its carbonyl group, which can form covalent bonds with nucleophilic amino acid residues such as lysine and cysteine. This interaction can lead to changes in the conformation and activity of proteins and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including:
1. Inhibition of Enzymes: This compound has been shown to inhibit the activity of various enzymes such as tyrosinase and cholinesterase.
2. Cytotoxicity: this compound has been shown to induce apoptosis in cancer cells.
3. Anti-inflammatory Activity: This compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(4-Formylphenyl)formamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: This compound can be synthesized with high purity, which is important for accurate and reproducible results.
2. Versatility: this compound has been used in various scientific research applications, making it a versatile compound.
3. Stability: This compound is stable under normal laboratory conditions, making it easy to handle and store.
Some of the limitations of this compound include:
1. Toxicity: This compound can be toxic if ingested or inhaled, making it important to handle with care.
2. Limited Solubility: this compound has limited solubility in water, which can make it difficult to use in aqueous solutions.
3. Limited Information: The mechanism of action of this compound is not well understood, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of N-(4-Formylphenyl)formamide in scientific research. Some of these include:
1. Development of New Probes: this compound can be used as a fluorescent probe to study the conformational changes of proteins and peptides. Future research can focus on developing new probes with improved sensitivity and selectivity.
2. Drug Development: this compound has been shown to have cytotoxic and anti-inflammatory activity, making it a potential candidate for drug development.
3. Enzyme Inhibition: this compound has been shown to inhibit the activity of various enzymes. Future research can focus on developing new inhibitors with improved potency and selectivity.
Conclusion
In conclusion, this compound is a versatile compound that has been widely used in scientific research. This compound can be synthesized through a condensation reaction between 4-aminobenzaldehyde and formamide. This compound has various scientific research applications, including fluorescence spectroscopy, enzyme assays, and chemical sensors. The mechanism of action of this compound is not well understood, but it is believed to interact with proteins and enzymes through its carbonyl group. This compound has several advantages and limitations for lab experiments, and future research can focus on developing new probes, drugs, and enzyme inhibitors.
Synthesis Methods
N-(4-Formylphenyl)formamide can be synthesized through a reaction between 4-aminobenzaldehyde and formamide in the presence of a catalyst such as copper(II) acetate. The reaction occurs through a condensation reaction, where the amine group of 4-aminobenzaldehyde reacts with the carbonyl group of formamide to form a Schiff base. This Schiff base is then reduced to this compound using sodium borohydride as a reducing agent.
Scientific Research Applications
N-(4-Formylphenyl)formamide has been used in various scientific research applications, including:
1. Fluorescence Spectroscopy: this compound has been used as a fluorescent probe to study the conformational changes of proteins and peptides.
2. Enzyme Assays: This compound has been used as a substrate for various enzymes such as horseradish peroxidase and tyrosinase.
3. Chemical Sensors: this compound has been used as a sensing material in chemical sensors to detect various analytes such as metal ions and amino acids.
properties
CAS RN |
198345-60-7 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
N-(4-formylphenyl)formamide |
InChI |
InChI=1S/C8H7NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-6H,(H,9,11) |
InChI Key |
VSKUABBDOYKDIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)NC=O |
Canonical SMILES |
C1=CC(=CC=C1C=O)NC=O |
synonyms |
Formamide, N-(4-formylphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





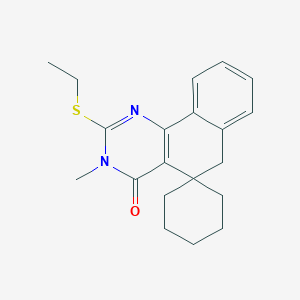


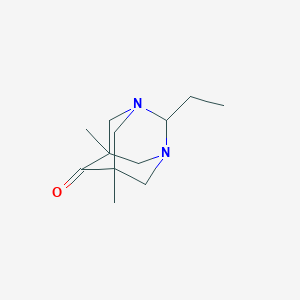
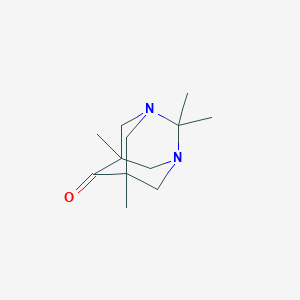

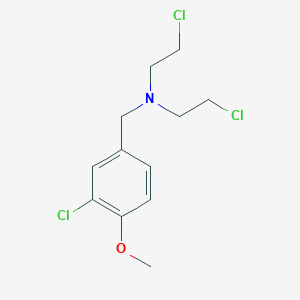
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
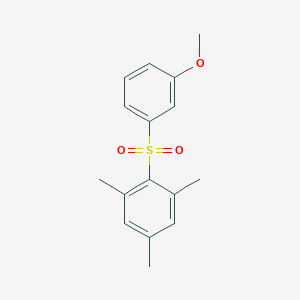

![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)